Mercaptomethyl methacrylate

Description

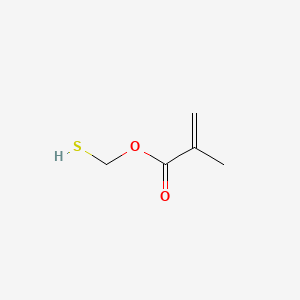

Mercaptomethyl methacrylate (chemical formula: C₅H₈O₂S) is a methacrylate derivative featuring a thiol (-SH) functional group attached to the methacrylate backbone. This compound combines the polymerizable vinyl group of methacrylates with the nucleophilic reactivity of the mercapto group, enabling applications in pharmaceuticals, polymer chemistry, and organic synthesis. Its synthesis typically involves coupling reactions, such as the nucleophilic substitution of 2-(mercaptomethyl)benzimidazole with halogenated acetamides under basic conditions .

Properties

CAS No. |

94201-46-4 |

|---|---|

Molecular Formula |

C5H8O2S |

Molecular Weight |

132.18 g/mol |

IUPAC Name |

sulfanylmethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C5H8O2S/c1-4(2)5(6)7-3-8/h8H,1,3H2,2H3 |

InChI Key |

AZADLAPXFZPRFJ-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCS |

Canonical SMILES |

CC(=C)C(=O)OCS |

Other CAS No. |

94201-46-4 |

Origin of Product |

United States |

Chemical Reactions Analysis

Radical Polymerization

MMA undergoes free radical polymerization (FRP) to form poly(methyl methacrylate) (PMMA). This process involves three key stages:

-

Initiation : Radicals generated from initiators (e.g., peroxides) attack the MMA double bond, forming primary radicals.

-

Propagation : Radicals propagate via head-to-tail (H–T) additions, favoring tertiary radical stability (Figure 1) .

-

Termination : Radical recombination or disproportionation halts chain growth .

Key Factors Influencing Polymerization

Chain Transfer Reactions

Mercaptomethyl methacrylate (MMA-SH) acts as a CTA in emulsion polymerization. Its thiol (-SH) group donates hydrogen atoms to growing polymer chains, transferring radical activity and controlling molecular weight .

Example : In styrene-methyl methacrylate copolymerization, MMA-SH reduces molecular weight (Mn) by 30–50% compared to CTAs like n-dodecyl mercaptan .

Thiol-Ene Click Chemistry

The thiol group in MMA-SH participates in thiol-ene reactions, enabling crosslinking in photopolymerization. For example:

-

UV-induced thiol-ene coupling : MMA-SH reacts with acrylates under UV light, forming covalent bonds for network polymers .

Thermal Degradation

PMMA and MMA-based copolymers decompose at elevated temperatures:

-

Initial degradation (240–290°C): Releases MMA monomers, acrolein, and CO₂ .

-

Advanced degradation (>300°C): Thiol-containing polymers (e.g., MMA-SH copolymers) undergo transesterification, emitting carbonyl sulfide (COS) and forming lactone residues .

Degradation Products of MMA-SH Copolymers

| Product | Detection Method | Source |

|---|---|---|

| COS | FTIR/NMR | Thiol-ester transesterification |

| Acrolein | GC-MS | Methacrylate backbone cleavage |

Oxidation and Stability

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The reactivity and applications of mercaptomethyl methacrylate are best understood through comparison with analogous methacrylate derivatives. Below is a detailed analysis:

Functional Group and Reactivity

| Compound | Key Functional Groups | Reactivity Profile |

|---|---|---|

| This compound | Methacrylate, Thiol (-SH) | Thiol participates in nucleophilic substitutions, disulfide formation, and Michael additions. Polymerizes via radical mechanisms. |

| Methyl methacrylate | Methacrylate | Polymerizes readily via radical initiation; lacks thiol-mediated reactivity. |

| Glycidyl methacrylate | Methacrylate, Epoxide | Epoxide ring undergoes ring-opening reactions (e.g., with amines, acids). |

| 2-(Dimethylamino)ethyl methacrylate | Methacrylate, Tertiary amine | Amine group enables pH-responsive behavior and ionic interactions. |

Key Insight : The thiol group in this compound distinguishes it from other methacrylates, enabling unique conjugation and crosslinking pathways (e.g., disulfide bonds in drug design) .

Stability and Hydrolysis

- This compound : Thiol group prone to oxidation (forms disulfides) but stabilizes drug-target interactions .

- Allyl mercaptomethyl penicillin : Hydrolyzes faster than phenyl analogs (Table 3 in ) due to steric and electronic effects.

- Methyl methacrylate : Resistant to hydrolysis; degradation requires strong acids/bases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.